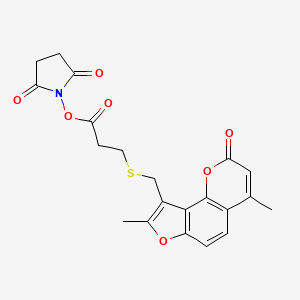

4,5'-Dimethylangelicin-NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H19NO7S |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methylsulfanyl]propanoate |

InChI |

InChI=1S/C21H19NO7S/c1-11-9-19(26)28-21-13(11)3-4-15-20(21)14(12(2)27-15)10-30-8-7-18(25)29-22-16(23)5-6-17(22)24/h3-4,9H,5-8,10H2,1-2H3 |

InChI Key |

OQZPARMWNHURPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4,5'-Dimethylangelicin-NHS

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5'-Dimethylangelicin-NHS is a specialized derivative of 4,5'-Dimethylangelicin, an angular furocoumarin known for its photosensitizing properties.[1] This compound functions as a potent photochemotherapy agent, primarily through its ability to form covalent monoadducts with DNA upon activation by long-wave ultraviolet (UVA) light.[1][2] This photo-adduction process sterically hinders the machinery of DNA replication and transcription, leading to the inhibition of DNA and RNA synthesis and subsequent antiproliferative effects.[1][3] While the core mechanism is centered on DNA damage, related angelicins are known to modulate key cellular signaling pathways, including those involved in apoptosis and inflammation, suggesting a multi-faceted biological impact.[4][5] The inclusion of an N-Hydroxysuccinimide (NHS) ester suggests its design for stable amide bond formation with primary amine groups, potentially for conjugation to proteins or other molecules, although the primary focus of this guide is the action of the core 4,5'-Dimethylangelicin moiety. This document provides a detailed overview of its photochemical interaction with DNA, downstream cellular consequences, and standardized protocols for its experimental evaluation.

Core Mechanism of Action

Chemical Structure and Photochemical Properties

4,5'-Dimethylangelicin belongs to the angelicin family, a class of angular furocoumarins.[1] Unlike their linear isomers, such as psoralen, the angular structure of angelicin derivatives is critical to their mechanism.[5] Upon exposure to UVA radiation (typically around 365 nm), the furocoumarin ring system becomes photoexcited, enabling it to react with the pyrimidine bases of DNA.[1][2]

Photochemical DNA Interaction

The primary mechanism of action is a two-step process involving non-covalent intercalation followed by covalent photo-adduction.

-

Intercalation: The planar tricyclic structure of 4,5'-Dimethylangelicin allows it to insert itself (intercalate) between the base pairs of duplex DNA.[3] This initial, non-covalent binding is a prerequisite for the subsequent photochemical reaction.

-

Photo-adduction: Following intercalation, irradiation with UVA light excites the angelicin molecule, leading to the formation of a covalent bond with a pyrimidine base (e.g., thymine). Due to its angular geometry, 4,5'-Dimethylangelicin predominantly forms a single covalent bond, creating a monoadduct .[5][6] This is a key distinction from linear psoralens, which can form both monoadducts and interstrand cross-links. The formation of monoadducts results in lower overall phototoxicity compared to cross-linking agents.[5]

Caption: Workflow of 4,5'-Dimethylangelicin DNA photo-adduction.

Inhibition of Macromolecular Synthesis

The resulting DNA monoadducts act as significant lesions. They create a physical impediment that stalls the progression of DNA and RNA polymerases along the DNA template. This direct interference leads to a potent inhibition of both DNA replication and RNA transcription, which is the basis of the compound's antiproliferative activity observed in Ehrlich ascites tumor cells.[1][3]

Downstream Cellular and Signaling Pathways

While direct studies on the signaling pathways modulated by 4,5'-Dimethylangelicin are limited, the effects of its parent compound, angelicin, provide a strong inferential basis for its downstream cellular consequences.

Induction of Apoptosis

DNA damage is a potent trigger for programmed cell death (apoptosis). Angelicin has been shown to induce apoptosis in neuroblastoma cells through the intrinsic (mitochondrial) pathway.[4] This process involves:

-

Downregulation of Anti-Apoptotic Proteins: A decrease in the expression of Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4]

-

Activation of Effector Caspases: The subsequent activation of initiator caspase-9 and executioner caspase-3, which orchestrate the dismantling of the cell.[4]

Caption: Inferred intrinsic apoptosis pathway initiated by DNA damage.

Modulation of Inflammatory Pathways

Angelicin also exhibits anti-inflammatory properties by inhibiting key signaling pathways like NF-κB and MAPK.[4]

-

NF-κB Pathway: Angelicin can inhibit the phosphorylation and subsequent nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[4]

-

MAPK Pathway: It has been shown to suppress the phosphorylation of p38 and JNK, two critical kinases in the MAPK signaling cascade that respond to cellular stress.[4]

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Quantitative Data

Quantitative data, such as IC50 values for cytotoxicity or binding affinities for this compound, are not extensively documented in publicly available literature. However, data from the parent compound, angelicin, can provide context for its biological potency in other applications.

| Compound | Assay | Target/Cell Line | Result (IC50) | Reference |

| Angelicin | Viral Replication Inhibition | γ-herpesviruses (MHV-68) | 28.95 µM | [4] |

| 4,5'-Dimethylangelicin | DNA/RNA Synthesis | Ehrlich Ascites Tumor Cells | Inhibition observed | [1][3] |

Key Experimental Protocols

The following protocols describe standard methodologies used to investigate the mechanism of action of photosensitizing agents like this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include a solvent control (e.g., DMSO).

-

UVA Irradiation: Expose the plate to a controlled dose of UVA light (e.g., 365 nm) for a specified duration. A parallel "dark" plate (no UVA exposure) should be run to assess non-photochemical toxicity.

-

Incubation: Incubate the cells for a period of 48-72 hours.[7][8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate cell viability as a percentage relative to the solvent control and determine the IC50 value.

Caption: Standard workflow for a cell viability (MTT) assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells in a 6-well plate with the desired concentration of this compound and UVA light.

-

Incubation: Incubate for a relevant period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9][10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Caption: Workflow for Annexin V/PI apoptosis analysis.

DNA Synthesis Inhibition (Precursor Incorporation Assay)

This method assesses the rate of DNA synthesis by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine).

Protocol:

-

Cell Treatment: Treat cells with this compound and UVA light as previously described.

-

Radiolabeling: During the final 4-6 hours of incubation, add ³H-thymidine to the culture medium.

-

Harvesting: Wash the cells with cold PBS to remove unincorporated ³H-thymidine.

-

Precipitation: Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

-

Measurement: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the counts per minute (CPM) of treated samples to the untreated control to determine the percentage of inhibition of DNA synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Angelicin - Wikipedia [en.wikipedia.org]

- 3. A new water soluble derivative of 4,5'-dimethylangelicin as a potential agent for photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Angelicin | 523-50-2 [smolecule.com]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methylumbelliferone Inhibits Cancer Stem Cell Activation and Overcomes Chemoresistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis of human tumor cells by a 4,9-diazapyrenium derivative and its affects on topoisomerase-II action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gallic acid induces apoptosis and enhances the anticancer effects of cisplatin in human small cell lung cancer H446 cell line via the ROS-dependent mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5'-Dimethylangelicin-NHS as a Photosensitizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,5'-Dimethylangelicin-NHS as a promising photosensitizer for applications in photodynamic therapy (PDT). Angelicin derivatives, a class of furocoumarins, are known for their photochemical and photobiological properties, including their ability to interact with DNA upon photoactivation. The addition of an N-hydroxysuccinimide (NHS) ester functional group allows for the conjugation of 4,5'-Dimethylangelicin to various biomolecules, such as antibodies and proteins, enabling targeted delivery to specific cells or tissues. This guide covers the core principles of 4,5'-Dimethylangelicin-mediated photosensitization, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation and application.

Introduction to 4,5'-Dimethylangelicin and Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit cell death, primarily through the generation of reactive oxygen species (ROS), such as singlet oxygen. Angelicins are angular furocoumarins that have been investigated for their photosensitizing properties. 4,5'-Dimethylangelicin, a derivative of angelicin, has shown potential as a photochemotherapeutic agent due to its ability to form complexes with DNA in the dark and to induce antiproliferative effects upon irradiation.

The functionalization of 4,5'-Dimethylangelicin with an NHS ester group creates a reactive molecule that can be covalently linked to primary amine groups on biomolecules. This conjugation capability is a significant advantage for targeted PDT, as it allows for the specific delivery of the photosensitizer to cancer cells or other pathological tissues, thereby minimizing off-target toxicity.

Mechanism of Action

The therapeutic effect of this compound in PDT is initiated by the absorption of light of a specific wavelength. This process excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state through intersystem crossing. The triplet state photosensitizer can then follow two main pathways to induce cellular damage:

-

Type I Reaction: The photosensitizer in its triplet state can react directly with biomolecules, such as lipids, proteins, or nucleic acids, through electron or hydrogen transfer, leading to the formation of radical ions. These radicals can further react with oxygen to produce other ROS.

-

Type II Reaction: The triplet state photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components in its immediate vicinity, leading to apoptosis or necrosis.

The primary mechanism of action for many photosensitizers, including furocoumarins, in PDT is believed to be the Type II pathway, leading to singlet oxygen-mediated cellular damage. Furthermore, upon irradiation with UV light, angelicin and its derivatives can form photoadducts with the pyrimidine bases of DNA, which can inhibit DNA replication and transcription.

Quantitative Data

| Parameter | Description | Typical Method of Measurement |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | UV-Vis Spectroscopy |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Fluorescence Spectroscopy |

| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of generating singlet oxygen upon photoexcitation. | Direct measurement of ¹O₂ phosphorescence or indirect chemical trapping methods. |

| Photostability | The ability of the photosensitizer to resist degradation upon exposure to light. | UV-Vis or Fluorescence Spectroscopy over time during irradiation. |

| IC50 (Dark Toxicity) | The concentration of the photosensitizer that causes 50% inhibition of cell viability in the absence of light. | MTT assay, XTT assay, or similar cell viability assays. |

| IC50 (Phototoxicity) | The concentration of the photosensitizer that causes 50% inhibition of cell viability upon irradiation with a specific light dose. | MTT assay, XTT assay, or similar cell viability assays following PDT. |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a photosensitizer.

Synthesis of this compound Ester

A detailed, peer-reviewed synthesis protocol for this compound ester is not currently available in the public literature. Generally, the synthesis would involve the introduction of a carboxylic acid functional group onto the 4,5'-dimethylangelicin core, followed by activation with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized photosensitizer. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

PBS buffer

Procedure:

-

Prepare the protein solution at a concentration of 2-5 mg/mL in PBS.

-

Add 1/10th volume of 1 M NaHCO₃ to the protein solution to raise the pH to ~8.3.

-

Dissolve the this compound in DMSO or DMF to a concentration of 1-10 mg/mL.

-

Add the desired molar excess of the photosensitizer solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS to separate the labeled protein from the unreacted photosensitizer and byproducts.

-

Collect the protein-containing fractions. The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (e.g., at 280 nm) and the photosensitizer at its absorption maximum.

In Vitro Phototoxicity Assay (MTT Assay)

This protocol describes how to assess the phototoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Light source with appropriate wavelength and power for photosensitizer activation

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the photosensitizer dilutions to the wells. Include wells with medium only as a control. For dark toxicity, wrap a parallel plate in aluminum foil.

-

Incubate the cells with the photosensitizer for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

-

Wash the cells twice with PBS to remove the extracellular photosensitizer.

-

Add 100 µL of fresh complete medium to each well.

-

Irradiate the plate (except for the dark toxicity plate) with a specific light dose (e.g., 1-10 J/cm²).

-

Incubate the cells for 24-48 hours post-irradiation.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Analysis of Apoptosis by Western Blot for Cleaved Caspase-3

This protocol outlines the detection of apoptosis by monitoring the cleavage of caspase-3.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Signaling Pathways and Visualizations

Photodynamic therapy with this compound is expected to induce apoptosis through the generation of ROS. The following diagrams illustrate a generalized apoptotic signaling pathway and a typical experimental workflow for evaluating a photosensitizer.

Caption: Generalized PDT-induced intrinsic apoptosis pathway.

Angelicin derivatives for photochemotherapy

An In-Depth Technical Guide to Angelicin Derivatives for Photochemotherapy

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angelicin, an angular furocoumarin, and its derivatives represent a promising class of photosensitizers for photochemotherapy, a treatment modality that combines a photosensitizing agent with light to induce localized cell death. Unlike their linear isomer psoralen, which is known for forming DNA interstrand cross-links and carries higher phototoxicity, angelicins primarily form DNA monoadducts upon UVA irradiation.[1] This fundamental difference potentially offers a better safety profile, reducing the risk of mutagenicity while retaining potent antiproliferative effects.[2][3] This guide provides a comprehensive technical overview of the mechanism of action, key signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the preclinical development of angelicin derivatives for cancer photochemotherapy.

Core Mechanism of Action

The photochemotherapeutic activity of angelicin derivatives is initiated by their activation with Ultraviolet A (UVA) light. The mechanism is twofold, involving direct interaction with DNA and the generation of cytotoxic reactive oxygen species (ROS).

-

Type I & II Photosensitization: Upon UVA irradiation, the angelicin molecule transitions from its ground state to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state can then participate in two types of reactions:

-

Type I Reaction: The photosensitizer reacts directly with biomolecules, such as lipids or proteins, or even DNA itself, through electron transfer, generating radical ions that can further react with oxygen to produce superoxide anions and other ROS.

-

Type II Reaction: The photosensitizer in its triplet state transfers energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that can oxidize cellular components, leading to apoptosis and necrosis.

-

-

DNA Photoadduct Formation: Angelicin's planar structure allows it to intercalate between the base pairs of DNA.[4] Subsequent UVA activation leads to a C₄-photocycloaddition reaction, primarily with pyrimidine bases like thymine, forming covalent monoadducts.[5][6] This is a key distinction from psoralens, which can form both monoadducts and interstrand cross-links. The resulting monoadducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]

Caption: Mechanism of Angelicin Photochemotherapy.

Key Signaling Pathways

Angelicin-mediated photochemotherapy induces apoptosis through the modulation of several critical signaling cascades. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are central to this process.

Intrinsic Apoptotic Pathway

This pathway is a primary route for angelicin-induced cell death.[1][7] Upon cellular stress from DNA damage and ROS, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is shifted. Angelicin has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8] This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates Caspase-9, the initiator caspase for this pathway. Active Caspase-9 subsequently cleaves and activates effector caspases, primarily Caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.[8][9]

Caption: Angelicin-induced Intrinsic Apoptosis Pathway.

Extrinsic Apoptotic Pathway

While the intrinsic pathway is often dominant, angelicin can also sensitize cancer cells to the extrinsic pathway, particularly in combination with agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[10] This pathway is initiated by the binding of ligands (e.g., TRAIL, FasL) to death receptors on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator Caspase-8. One key mechanism by which angelicin potentiates this pathway is through the downregulation of c-FLIP, an inhibitor of Caspase-8 activation.[10] Active Caspase-8 can then directly activate Caspase-3 or cleave the Bcl-2 family protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by promoting mitochondrial cytochrome c release.

Quantitative Data Summary

The efficacy of angelicin and its derivatives has been quantified across various preclinical models. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Cytotoxicity and Activity of Angelicin

| Compound | Cell Line | Assay Type | Endpoint | Value | Conditions | Citation |

|---|---|---|---|---|---|---|

| Angelicin | SH-SY5Y (Neuroblastoma) | Cell Viability | IC₅₀ | 49.56 µM | 48h incubation | [7] |

| Angelicin | MHV-68 (γ-herpesvirus) | Viral Replication | IC₅₀ | 28.95 µM | Early infection | [8] |

| Angelicin | A549 (Lung Carcinoma) | Cytotoxicity (MTT) | IC₅₀ | > 10 µM | 48h incubation | |

| Angelicin | HL-60 (Leukemia) | Phototoxicity (MTT) | IC₅₀ | 0.9 µM | 3.75 J/cm² UVA, 72h | |

| Angelicin | Caki (Renal Carcinoma) | Apoptosis | Sub-G1 Pop. | No effect alone | 100 µM, 24h | [10] |

| Angelicin + TRAIL | Caki (Renal Carcinoma) | Apoptosis | Sub-G1 Pop. | Significant increase | 100 µM Angelicin + 50 ng/mL TRAIL |[10] |

Table 2: In Vivo Efficacy of Angelicin

| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Citation |

|---|---|---|---|---|

| Mice | Lung Carcinoma | 100 mg/kg/day, oral gavage, 4 weeks | Significant decrease in tumor size and weight. Significant decrease in lung lesions. | [1] |

| Mice | Osteosarcoma | Intraperitoneal injection daily | Significant decrease in osteosarcoma volume and weight. |[1] |

Table 3: Calculated Photophysical Properties of Angelicin Derivatives

| Compound | Property | Calculated Value | Significance | Citation |

|---|---|---|---|---|

| Angelicin (Ang) | Intersystem Crossing (ISC) Lifetime | 10⁻⁵ s⁻¹ | Baseline for comparison | [11] |

| Thioangelicin (TAng) | Intersystem Crossing (ISC) Lifetime | 10⁻⁸ s⁻¹ | Faster ISC facilitates triplet state formation | [11] |

| Selenoangelicin (SeAng) | Intersystem Crossing (ISC) Lifetime | 10⁻⁹ s⁻¹ | Very fast ISC, potential for high ¹O₂ yield | [11] |

| Seleno-derivatives | Two-Photon Absorption Cross-Section (σ) | Up to 49.3 GM | Enhanced absorption in the near-infrared region |[11] |

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating novel photochemotherapeutic agents. Below are standardized protocols for key in vitro and in vivo assays.

In Vitro Photocytotoxicity: MTT Assay

This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.[12][13]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Incubation: Replace the medium with fresh medium containing serial dilutions of the angelicin derivative. Include a vehicle-only control. Incubate for a specified duration (e.g., 24 hours).

-

UVA Irradiation: Remove the plate lid and irradiate the cells with a calibrated UVA light source (e.g., 365 nm) to deliver a specific dose (e.g., 1-5 J/cm²). A parallel "dark toxicity" plate should be prepared and kept from light.

-

MTT Addition: Following a post-irradiation incubation period (e.g., 48 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Formazan Solubilization: Incubate for 3-4 hours at 37°C. Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[15] Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Caption: General workflow for an in vitro photocytotoxicity (MTT) assay.

In Vitro Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[16]

-

Sample Preparation: Grow cells on coverslips or in chamber slides. Treat with the angelicin derivative and irradiate with UVA as described in the photocytotoxicity protocol. Include positive (pre-treated with DNase I) and negative controls.

-

Fixation and Permeabilization: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17] Wash again and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes.[17]

-

Equilibration: Wash the samples and incubate with TdT Equilibration Buffer for 5-10 minutes at room temperature.[18]

-

TdT Labeling: Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP or a dye-conjugated dUTP).[17] Remove the equilibration buffer and add the reaction cocktail to the cells. Incubate for 60-120 minutes at 37°C in a humidified chamber, protected from light.[18]

-

Washing and Counterstaining: Stop the reaction by washing the samples. If using an indirect method (e.g., BrdUTP), an additional incubation with a fluorescently-labeled anti-BrdU antibody is required. Counterstain the nuclei with a DNA stain like DAPI or Hoechst 33342.

-

Imaging and Analysis: Mount the coverslips onto microscope slides. Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive). Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of angelicin-based photochemotherapy in a subcutaneous tumor model.[1]

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups.

-

Drug Administration: Administer the angelicin derivative to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous injection).[1]

-

UVA Irradiation: After a predetermined drug-to-light interval (e.g., 1-3 hours) to allow for drug distribution and tumor accumulation, anesthetize the mice and irradiate the tumor area with a specific dose of UVA light from a non-thermal source. Shield the rest of the mouse's body.

-

Monitoring and Endpoints: Repeat the treatment cycle as required (e.g., 2-3 times per week). Monitor tumor volume, body weight, and general animal health throughout the study.

-

Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, TUNEL staining to confirm apoptosis).

Synthesis and Derivatives

The therapeutic potential of angelicin can be enhanced through chemical modification. Synthetic efforts have focused on improving photosensitizing properties, increasing DNA binding affinity, and reducing side effects.[19]

-

Methylangelicins: Derivatives like 4,4'-dimethylangelicin and 4',5'-dimethylangelicin have been synthesized to increase lipophilicity and enhance DNA binding affinity, leading to more effective photobinding and antiproliferative activity compared to the parent compound.[2]

-

Aminomethyl Derivatives: Introduction of aminomethyl groups can improve solubility and modulate biological activity.[20]

-

Heteroanalogues: Replacing the furan ring oxygen with sulfur (thioangelicins) or selenium (selenoangelicins) has been explored computationally.[11] These modifications are predicted to significantly lower the singlet-triplet energy gap and accelerate intersystem crossing, which could lead to more efficient triplet state photosensitizers for Type II photodynamic therapy.[11]

Conclusion and Future Directions

Angelicin and its derivatives hold considerable promise as next-generation photochemotherapeutic agents. Their primary mechanism of forming DNA monoadducts rather than cross-links suggests a favorable safety profile. The ability to induce apoptosis through well-defined signaling pathways provides a solid foundation for rational drug design and combination therapies. Future research should focus on the development of derivatives with red-shifted absorption maxima to allow for deeper tissue penetration, the design of targeted delivery systems (e.g., nanoparticle formulations) to improve tumor specificity, and comprehensive clinical evaluation to translate the preclinical success of these compounds into effective cancer treatments.

References

- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4'-Methylangelicins: new potential agents for the photochemotherapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoinactivation and recovery in skin fibroblasts after formation of mono- and bifunctional adducts by furocoumarins-plus-UVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA repair in human cells containing photoadducts of 8-methoxypsoralen or angelicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMAdd-seq: Probing chromatin accessibility with small molecule DNA intercalation and nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angelicin induces apoptosis through intrinsic caspase-dependent pathway in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. TUNEL staining [abcam.com]

- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies in the synthesis of furocoumarins. Part 29: Synthesis of aminomethyl psoralen and angelicin derivatives as potential photo-chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4,5'-Dimethylangelicin-NHS Labeling of Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5'-Dimethylangelicin is a photoactivatable furocoumarin derivative with applications in photochemotherapy and biomedical research. Its ability to intercalate into DNA and, upon photoactivation, form covalent adducts makes it a valuable tool for studying DNA-protein interactions and inducing cell death.[1] Furthermore, emerging evidence suggests its role in activating the innate immune system through the STING (Stimulator of Interferon Genes) pathway. The N-hydroxysuccinimide (NHS) ester functionalized form of 4,5'-Dimethylangelicin allows for its covalent conjugation to primary amines on proteins, enabling researchers to create targeted probes and therapeutic agents.

This document provides a detailed protocol for the labeling of proteins with 4,5'-Dimethylangelicin-NHS ester, including methods for purification and characterization of the resulting conjugate.

Mechanism of Action

4,5'-Dimethylangelicin exerts its biological effects through two primary mechanisms:

-

DNA Intercalation and Photobinding: As a planar molecule, 4,5'-Dimethylangelicin can intercalate between the base pairs of DNA. Upon exposure to UVA light (around 365 nm), it can form covalent mono-adducts with pyrimidine bases, primarily thymine. This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[1]

-

STING Pathway Activation: 4,5'-Dimethylangelicin has been shown to be an agonist of the STING pathway. STING is a key mediator of the innate immune response to cytosolic DNA. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which can promote an anti-tumor immune response.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound Ester | (Specify Supplier) | (Specify #) |

| Protein of Interest (≥ 2 mg/mL) | - | - |

| Anhydrous Dimethylsulfoxid (DMSO) | (Specify Supplier) | (Specify #) |

| 1 M Sodium Bicarbonate Buffer (pH 8.3) | (Specify Supplier) | (Specify #) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | (Specify Supplier) | (Specify #) |

| Sephadex G-25 Desalting Column | (Specify Supplier) | (Specify #) |

| UV-Vis Spectrophotometer | - | - |

| Centrifugal Filters (e.g., Amicon) | (Specify Supplier) | (Specify #) |

Protein Preparation

-

Dissolve the protein of interest in a suitable buffer that does not contain primary amines (e.g., PBS).

-

Ensure the protein concentration is at least 2 mg/mL for optimal labeling.

-

If the protein solution contains primary amine-containing substances like Tris or glycine, they must be removed by dialysis against PBS.

Labeling Procedure

This protocol is a general guideline and may require optimization for specific proteins.

-

Prepare this compound Ester Stock Solution:

-

Immediately before use, dissolve the this compound ester in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex briefly to ensure complete dissolution.

-

-

Prepare Protein Solution for Labeling:

-

Adjust the pH of the protein solution to 8.3 by adding 1 M sodium bicarbonate buffer. A general rule is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.

-

-

Conjugation Reaction:

-

The optimal molar ratio of dye to protein should be determined empirically. A starting point of a 10-fold to 20-fold molar excess of the this compound ester is recommended.

-

Slowly add the calculated volume of the this compound ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification of the Labeled Protein

It is crucial to remove any unreacted this compound ester and its hydrolysis products from the labeled protein.

-

Gel Filtration Chromatography:

-

Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4).

-

Apply the reaction mixture to the column.

-

Elute the protein-dye conjugate with PBS. The labeled protein will be in the first colored fraction to elute.

-

Collect the fractions and monitor the absorbance at 280 nm (for protein) and the absorbance maximum of 4,5'-Dimethylangelicin (estimated around 310-350 nm).

-

-

Centrifugal Filtration:

-

Alternatively, the labeled protein can be purified by repeated concentration and dilution with PBS using a centrifugal filter with an appropriate molecular weight cutoff for the target protein.

-

Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, must be determined.

-

Spectroscopic Measurement:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of 4,5'-Dimethylangelicin.

-

-

Calculation of Degree of Labeling (DOL):

-

Protein Concentration (M):

-

First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = (Absorbance of free dye at 280 nm) / (Absorbance of free dye at λmax)

-

Corrected A280 = A280 - (Aλmax × CF)

-

Protein Concentration (M) = Corrected A280 / (εprotein × path length in cm)

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Dye Concentration (M):

-

Dye Concentration (M) = Aλmax / (εdye × path length in cm)

-

-

Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

-

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the labeling reaction.

Table 1: Physicochemical Properties

| Parameter | Value |

| Molecular Weight of 4,5'-DMA-NHS | 429.44 g/mol |

| Estimated λmax of 4,5'-DMA | ~330 nm (Must be determined) |

| Placeholder εdye of 4,5'-DMA | 15,000 M-1cm-1 (Must be determined) |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Value |

| Protein Concentration | ≥ 2 mg/mL |

| Reaction Buffer | Amine-free (e.g., PBS) |

| Reaction pH | 8.3 |

| Molar Excess of Dye | 10:1 to 20:1 (Dye:Protein) |

| Incubation Time | 1-2 hours |

| Incubation Temperature | Room Temperature |

Visualizations

References

Application Notes and Protocols for DNA Crosslinking using 4,5'-Dimethylangelicin-NHS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5'-Dimethylangelicin is a synthetic angular furocoumarin, a class of compounds known for their photosensitizing properties. Upon activation by long-wave ultraviolet light (UVA, 365 nm), it can form covalent monoadducts with pyrimidine bases in DNA, primarily thymine. This ability to form photoadducts makes it a valuable tool for studying DNA structure, DNA-protein interactions, and for applications in photochemotherapy.

The N-hydroxysuccinimide (NHS) ester modification of 4,5'-Dimethylangelicin allows for its covalent conjugation to molecules containing primary amine groups, such as amino-modified oligonucleotides, peptides, or proteins. This enables the targeted delivery of the photosensitizing agent to specific DNA sequences or cellular locations, facilitating site-specific DNA crosslinking studies.

These application notes provide detailed protocols for the use of 4,5'-Dimethylangelicin-NHS for DNA crosslinking, from conjugation to an amino-modified oligonucleotide to the analysis of the resulting DNA adducts.

Mechanism of Action

The process of DNA crosslinking using this compound involves two main stages:

-

Conjugation: The NHS ester of 4,5'-Dimethylangelicin reacts with a primary amine on a carrier molecule (e.g., an amino-modified oligonucleotide) to form a stable amide bond. This step attaches the photosensitizer to the desired delivery vehicle.

-

Photocrosslinking: The 4,5'-Dimethylangelicin conjugate intercalates into the DNA double helix. Upon irradiation with UVA light (365 nm), the excited 4,5'-Dimethylangelicin molecule undergoes a [2+2] cycloaddition reaction with a pyrimidine base, most commonly thymine, forming a covalent monoadduct. Due to its angular structure, 4,5'-Dimethylangelicin predominantly forms monoadducts rather than interstrand crosslinks.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for NHS Ester Conjugation

| Reagent | Stock Concentration | Final Concentration/Ratio |

| Amino-modified Oligonucleotide | 1 mM in nuclease-free water | 100 µM in conjugation buffer |

| This compound | 10 mM in anhydrous DMSO | 10-20 fold molar excess over oligonucleotide |

| Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate) | 0.1 M, pH 8.3-8.5 | N/A |

Table 2: Typical UVA Irradiation Parameters for Angelicin-Mediated DNA Crosslinking

| Parameter | Value | Notes |

| Wavelength | 365 nm | Optimal for psoralen and angelicin activation. |

| Irradiance | 2-5 mW/cm² | Can be measured with a UVA meter. |

| Duration | 5-30 minutes | Total exposure time can be divided into multiple shorter intervals with cooling periods in between to prevent overheating. For example, 7 rounds of 5-minute exposures.[1][2] |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain the integrity of biological samples. |

| Sample Distance from Source | 5-10 cm | Should be kept consistent across experiments. |

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amino-Modified Oligonucleotide

This protocol describes the covalent attachment of this compound to an oligonucleotide containing a primary amine modification (e.g., Amino-Modifier C6).

Materials:

-

This compound

-

Amino-modified oligonucleotide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (prepare fresh)

-

Nuclease-free water

-

Ethanol (70% and 100%)

-

3 M Sodium Acetate, pH 5.2

-

Microcentrifuge tubes

-

Shaker/vortexer

-

Spectrophotometer (for oligonucleotide quantification)

-

HPLC or other purification system (optional)

Procedure:

-

Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM. Verify the concentration using a spectrophotometer.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: a. In a microcentrifuge tube, combine the following:

- 10 µL of 1 mM amino-modified oligonucleotide

- 80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

- 10-20 µL of 10 mM this compound in DMSO (for a 10-20 fold molar excess). b. Vortex the reaction mixture gently. c. Incubate the reaction at room temperature for 2-4 hours with gentle shaking, protected from light.

-

Purification of the Conjugate (Ethanol Precipitation): a. To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2. b. Add 3 volumes of ice-cold 100% ethanol. c. Vortex briefly and incubate at -20°C for at least 1 hour (or overnight). d. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. e. Carefully decant the supernatant. f. Wash the pellet with 500 µL of ice-cold 70% ethanol. g. Centrifuge for 10 minutes at 4°C. h. Decant the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

-

Resuspension and Storage: Resuspend the purified oligonucleotide conjugate in a desired volume of nuclease-free water or TE buffer. Verify the concentration and store at -20°C, protected from light. For higher purity, HPLC purification is recommended.

Protocol 2: In Vitro DNA Crosslinking using 4,5'-Dimethylangelicin-Oligonucleotide Conjugate

This protocol describes the use of the purified conjugate to induce a site-specific monoadduct in a target DNA sequence.

Materials:

-

Purified 4,5'-Dimethylangelicin-oligonucleotide conjugate

-

Target DNA (e.g., plasmid, PCR product, or complementary oligonucleotide) containing the target sequence for the conjugate.

-

Hybridization Buffer (e.g., 5X SSC: 750 mM NaCl, 75 mM Sodium Citrate, pH 7.0)

-

Nuclease-free water

-

UVA light source (365 nm)

-

Microcentrifuge tubes or a microplate suitable for UV irradiation

-

Ice bath or cooling block

Procedure:

-

Hybridization: a. In a microcentrifuge tube, prepare the hybridization reaction by mixing the 4,5'-Dimethylangelicin-oligonucleotide conjugate and the target DNA in hybridization buffer. A typical molar ratio is a 2-5 fold excess of the conjugate to the target DNA. b. Heat the mixture to 95°C for 5 minutes to denature the DNA. c. Allow the mixture to cool slowly to room temperature to facilitate annealing of the conjugate to the target DNA.

-

UVA Irradiation: a. Place the reaction tube on ice or a cooling block to minimize heat-induced damage. b. Expose the sample to 365 nm UVA light. A typical dose can be achieved with an irradiance of 2-5 mW/cm² for a total of 5-30 minutes. The irradiation can be performed in several shorter intervals (e.g., 7 rounds of 5 minutes) with brief cooling periods in between.[1][2]

-

Post-Irradiation Processing: The crosslinked DNA sample is now ready for analysis. Depending on the downstream application, this may involve gel electrophoresis, enzymatic digestion, or purification.

Protocol 3: Analysis of DNA Crosslinking by Denaturing Gel Electrophoresis

This protocol allows for the visualization of crosslinked DNA products.

Materials:

-

Crosslinked DNA sample

-

Denaturing polyacrylamide gel (e.g., 10-15% acrylamide with 7 M urea)

-

TBE Buffer (Tris-borate-EDTA)

-

Denaturing loading buffer (e.g., formamide-based)

-

DNA staining solution (e.g., SYBR Gold or Ethidium Bromide)

-

Gel imaging system

Procedure:

-

Sample Preparation: Mix an aliquot of the crosslinked DNA sample with an equal volume of denaturing loading buffer.

-

Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place it on ice.

-

Gel Electrophoresis: Load the denatured samples onto the denaturing polyacrylamide gel and run the electrophoresis according to standard procedures.

-

Visualization: After electrophoresis, stain the gel with a suitable DNA stain and visualize the bands using a gel imaging system. The crosslinked DNA product will migrate slower than the non-crosslinked single-stranded DNA.

Mandatory Visualizations

References

Application Notes and Protocols for 4,5'-Dimethylangelicin-NHS in Photolabeling Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4,5'-Dimethylangelicin-N-hydroxysuccinimide ester (4,5'-DMA-NHS) in photolabeling experiments. This reagent is a hetero-bifunctional crosslinker designed for covalent modification of protein targets. It combines an amine-reactive NHS ester for initial protein conjugation with a photo-activatable angelicin moiety for subsequent light-induced cross-linking to interacting molecules.

Principle of 4,5'-Dimethylangelicin-NHS Photolabeling

The experimental workflow involves two main stages:

-

Amine Labeling: The N-hydroxysuccinimide (NHS) ester group of 4,5'-DMA-NHS reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond. This step conjugates the 4,5'-dimethylangelicin photosensitizer to the protein of interest.

-

Photo-Crosslinking: Upon irradiation with UV-A light (typically around 365 nm), the angelicin moiety becomes excited and can form covalent bonds with nearby molecules, including interacting proteins, nucleic acids, or other biomolecules. This "captures" the interaction in a stable, covalent complex.

The resulting cross-linked products can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners and map the interaction sites.

Experimental Protocols

Protocol 1: Synthesis of this compound Ester

While the direct synthesis of this compound is not extensively detailed in currently available literature, a general two-step procedure can be proposed based on standard organic chemistry principles. This involves the synthesis of the carboxylic acid derivative of 4,5'-dimethylangelicin, followed by its activation with N-hydroxysuccinimide.

Step 1: Synthesis of 4,5'-Dimethylangelicin Carboxylic Acid

The synthesis of a carboxylic acid derivative of 4,5'-dimethylangelicin is the prerequisite for NHS ester formation. This would likely involve modification of a suitable precursor, such as a methyl or hydroxymethyl derivative, through oxidation.

Step 2: Coupling of 4,5'-Dimethylangelicin Carboxylic Acid with N-Hydroxysuccinimide

The activation of the carboxylic acid to form the NHS ester is a common procedure in bioconjugation chemistry. A widely used method is the carbodiimide-mediated coupling.

Materials:

-

4,5'-Dimethylangelicin carboxylic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

-

Dissolve 4,5'-dimethylangelicin carboxylic acid and an equimolar amount of N-hydroxysuccinimide in anhydrous DMF.

-

Add 1.1 equivalents of DCC or EDC to the solution.

-

If using the hydrochloride salt of EDC, add 2 equivalents of a non-nucleophilic base like TEA or DIPEA.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Purify the this compound ester from the filtrate using column chromatography on silica gel.

Note: The synthesized NHS ester should be stored under anhydrous conditions and protected from light to prevent degradation.

Protocol 2: Labeling of Target Protein with 4,5'-DMA-NHS

This protocol describes the conjugation of the 4,5'-DMA-NHS ester to a protein of interest. The efficiency of labeling is dependent on the protein concentration, the molar ratio of the NHS ester to the protein, the pH of the reaction buffer, and the incubation time.

Materials:

-

Purified target protein in an amine-free buffer (e.g., PBS or HEPES)

-

4,5'-DMA-NHS stock solution (10-20 mM in anhydrous DMSO or DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification

Procedure:

-

Prepare the target protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

-

Add the desired molar excess of 4,5'-DMA-NHS stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Remove the unreacted 4,5'-DMA-NHS and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for downstream applications.

-

Determine the concentration and degree of labeling of the conjugated protein using UV-Vis spectrophotometry.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of NHS Ester | 5 - 50 fold | Optimize for desired degree of labeling. |

| Reaction Buffer pH | 8.0 - 8.5 | Crucial for efficient reaction with primary amines. |

| Incubation Time | 1 - 4 hours | Can be optimized based on protein stability. |

| Incubation Temperature | Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins. |

Table 1: Recommended Reaction Conditions for Protein Labeling with 4,5'-DMA-NHS.

Protocol 3: Photo-Crosslinking of Labeled Protein with Interacting Partners

This protocol outlines the procedure for UV-induced cross-linking of the 4,5'-DMA-labeled protein to its binding partners.

Materials:

-

4,5'-DMA-labeled protein

-

Interacting partner(s) in a suitable interaction buffer

-

UV-A light source (e.g., a UV lamp with a peak emission around 365 nm)

-

Quartz or UV-transparent microplate or cuvette

Procedure:

-

Incubate the 4,5'-DMA-labeled protein with its interacting partner(s) under conditions that promote their interaction.

-

As a negative control, prepare a sample without the interacting partner or with a non-interacting protein.

-

Transfer the samples to a UV-transparent vessel.

-

Irradiate the samples with UV-A light (365 nm) for a specified duration. The optimal irradiation time and intensity need to be determined empirically. A starting point could be 15-60 minutes.

-

After irradiation, the cross-linked complexes are ready for analysis.

| Parameter | Recommended Condition | Notes |

| UV Wavelength | 365 nm | Optimal for excitation of the angelicin moiety. |

| Irradiation Time | 15 - 60 minutes | Needs to be optimized to maximize cross-linking and minimize protein damage. |

| Sample Vessel | Quartz or UV-transparent | Standard polystyrene plates block UV light. |

| Temperature | On ice or at 4°C | To minimize heat-induced sample degradation. |

Table 2: General Conditions for UV Photo-Crosslinking.

Protocol 4: Analysis of Cross-Linked Products by Mass Spectrometry

Mass spectrometry is a powerful tool to identify the cross-linked proteins and map the sites of interaction.

Procedure:

-

SDS-PAGE and In-Gel Digestion:

-

Separate the cross-linked protein complexes by SDS-PAGE.

-

Excise the gel band corresponding to the cross-linked species.

-

Perform in-gel digestion of the proteins using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein database to identify the cross-linked peptides. The software should be capable of searching for modifications corresponding to the mass of the 4,5'-dimethylangelicin remnant.

-

Visualizations

Protocol for labeling oligonucleotides with 4,5'-Dimethylangelicin-NHS

Answering the user's request.## Application Notes and Protocols for Labeling Oligonucleotides with 4,5'-Dimethylangelicin-NHS Ester

Application Notes

Introduction

4,5'-Dimethylangelicin is a photo-reactive furocoumarin, belonging to the same family of compounds as psoralens. When covalently attached to an oligonucleotide, it serves as a potent tool for inducing sequence-specific covalent crosslinks to a target DNA or RNA strand upon exposure to long-wave ultraviolet (UVA) light. The N-Hydroxysuccinimide (NHS) ester of 4,5'-Dimethylangelicin is an amine-reactive derivative designed for the straightforward conjugation to oligonucleotides that have been synthesized with a primary aliphatic amine modification, typically at the 5' or 3' terminus.

The underlying principle involves the oligonucleotide portion of the conjugate acting as a sequence-specific delivery vehicle, binding to its complementary target strand through standard Watson-Crick base pairing. Once hybridized, the planar angelicin moiety intercalates between the base pairs of the duplex. Subsequent irradiation with UVA light (typically 350-365 nm) excites the angelicin, which then forms a stable cyclobutane adduct with a neighboring pyrimidine base (primarily thymine) through a [2+2] cycloaddition reaction.[1] This creates a permanent, covalent crosslink between the oligonucleotide probe and its target.

Mechanism of Action

The mechanism involves a two-step process: hybridization followed by photo-activated crosslinking. The specificity of the covalent modification is therefore directed by the oligonucleotide sequence.

Caption: Mechanism of sequence-directed photo-crosslinking.

Applications for Researchers and Drug Development Professionals

Oligonucleotides labeled with 4,5'-Dimethylangelicin are valuable reagents in molecular biology, genomics, and drug development.[2][][4] Key applications include:

-

Antigene and Antisense Therapy Research: By forming an irreversible crosslink to a specific mRNA (antisense) or DNA (antigene) sequence, these conjugates can permanently block transcription or translation, providing a powerful tool for studying gene function and developing novel therapeutic strategies.[5]

-

Discrimination of DNA Methylation: The efficiency of psoralen crosslinking has been shown to be significantly higher with 5-methylcytosine compared to cytosine, enabling the development of assays to detect and quantify sequence-specific DNA methylation.[6]

-

Inhibition of DNA Replication and Repair: Covalent adducts formed by angelicin present a physical block to polymerases, effectively halting DNA replication or transcription. This can be used to study DNA repair pathways or to specifically inhibit the replication of viral or pathogenic DNA.[7]

-

Diagnostics and Biomarker Detection: The permanent nature of the crosslink can enhance the signal and stability in nucleic acid detection assays.

-

Genome Editing and Targeted Recombination: Sequence-specific crosslinking can be used to induce DNA damage at a precise genomic locus, stimulating repair pathways that can be harnessed for targeted genome modification.[8]

Quantitative Data

The efficiency of photo-crosslinking is a critical parameter. While specific data for this compound is not publicly available, the following table summarizes representative crosslinking efficiencies obtained with other psoralen-NHS ester conjugated oligonucleotides from published literature. This data serves as a valuable reference for expected outcomes.

| Psoralen Derivative (via NHS Ester) | Target Strand | Irradiation Conditions | Crosslinking Efficiency | Reference |

| Novel Psoralen (linked at C5) | ssDNA | 365 nm, 30 seconds | 57% | [9],[8] |

| Novel Trioxsalen (linked at C5) | ssDNA | 365 nm, 30 seconds | 63% | [9],[8] |

| Psoralen C6-linker | dsDNA | 365 nm, 2 mW/cm², 60 min | ~49% | [10] |

Note: Efficiency is highly dependent on the target sequence (especially the presence and location of a 'T' at the crosslinking site), linker length, irradiation time, and buffer conditions. Optimization is recommended for each new target sequence.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to an amino-modified oligonucleotide and the subsequent photo-crosslinking to a target sequence.

Workflow Overview

Caption: Experimental workflow from conjugation to analysis.

Protocol 1: Conjugation of this compound to an Amino-Oligonucleotide

This protocol is adapted from standard procedures for labeling amino-modified oligonucleotides with NHS esters.,[11]

1.1 Materials and Equipment

-

Oligonucleotide: Lyophilized, purified oligonucleotide with a primary amine modification (e.g., 5'-Amino-Modifier C6).

-

Labeling Reagent: this compound Ester.

-

Solvents: Anhydrous Dimethyl sulfoxide (DMSO).

-

Buffers: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0.

-

Purification: 3 M Sodium Acetate (NaOAc), 100% Ethanol (cold), 70% Ethanol (cold), nuclease-free water, desalting columns (e.g., Glen Gel-Pak™) or access to an HPLC system.

-

Equipment: Microcentrifuge, vortexer, laboratory shaker, spectrophotometer (NanoDrop or similar), light-blocking tubes (e.g., amber tubes or tubes wrapped in aluminum foil).

1.2 Reagent Preparation

-

Conjugation Buffer (0.1 M NaHCO₃, pH 8.5): Dissolve 840 mg of sodium bicarbonate in 90 mL of nuclease-free water. Adjust the pH to 8.5 using 1 M NaOH. Bring the final volume to 100 mL with nuclease-free water. Filter sterilize and store at 4°C.

-

Amino-Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.5-1.0 mM.

-

Angelicin-NHS Solution: Prepare immediately before use. Dissolve the this compound ester in anhydrous DMSO to a concentration of approximately 10-15 mM.

1.3 Conjugation Reaction Procedure

-

In a microcentrifuge tube, combine the required volume of the amino-oligonucleotide solution. For a typical 0.2 µmole scale reaction, start with 200-400 µL.[11]

-

Calculate the volume of the Angelicin-NHS solution needed to achieve a 5- to 10-fold molar excess relative to the amount of oligonucleotide.

-

Add the calculated volume of the Angelicin-NHS solution to the oligonucleotide solution.

-

Vortex the tube gently for 30 seconds.

-

Incubate the reaction for 1-2 hours at room temperature (25°C) on a laboratory shaker. Crucially, protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

1.4 Purification of the Labeled Oligonucleotide

Unreacted NHS ester must be removed. Ethanol precipitation is a common method, though HPLC is recommended for highest purity.

-

Ethanol Precipitation:

-

To the reaction mixture, add 0.1 volumes of 3 M NaOAc.

-

Add 3 volumes of cold 100% ethanol.

-

Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

-

Centrifuge at >12,000 x g for 30 minutes at 4°C.

-

Carefully decant the supernatant, which contains the unreacted NHS ester.

-

Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging for 10 minutes.

-

Remove the supernatant and briefly air-dry the pellet to remove residual ethanol. Do not over-dry.

-

Resuspend the purified angelicin-oligonucleotide conjugate in a desired volume of nuclease-free water or TE buffer.

-

Quantify the final product using a spectrophotometer.

-

Protocol 2: Photo-Crosslinking of Angelicin-Oligonucleotide to Target DNA/RNA

This protocol provides a general guideline for the photo-crosslinking step.

2.1 Materials

-

Purified 4,5'-Dimethylangelicin-labeled oligonucleotide.

-

Target DNA or RNA oligonucleotide in an appropriate buffer (e.g., PBS or Tris-HCl with NaCl).

-

UVA light source (e.g., a transilluminator or a dedicated crosslinking instrument, 350-365 nm).

-

Quartz cuvette or thin-walled PCR tubes transparent to UVA.

-

Equipment for analysis (e.g., polyacrylamide gel electrophoresis setup).

2.2 Photo-Crosslinking Procedure

-

Hybridization: In a UVA-transparent tube, mix the angelicin-labeled oligonucleotide and the target strand in a 1.2:1 molar ratio in hybridization buffer (e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.4).

-

Heat the mixture to 90°C for 3 minutes to denature any secondary structures.

-

Allow the mixture to cool slowly to room temperature over 45-60 minutes to facilitate annealing.

-

Irradiation: Place the sample on a cold block or ice to dissipate heat and irradiate with a 365 nm UVA light source. The irradiation time can range from 30 seconds to 60 minutes, depending on the intensity of the light source and the desired crosslinking efficiency.[10],[9] This step requires optimization.

-

Analysis: The formation of the covalent crosslink can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The crosslinked product will migrate significantly slower than the individual single strands.

References

- 1. researchgate.net [researchgate.net]

- 2. What Oligonucleotide are being developed? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Crosslinking Properties of Psoralen-Conjugated Triplex-Forming Oligonucleotides as Antigene Tools Targeting Genome DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel photodynamic effect of a psoralen-conjugated oligonucleotide for the discrimination of the methylation of cytosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding and photoreactivity of psoralen linked to triple helix-forming oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unique Crosslinking Properties of Psoralen-Conjugated Oligonucleotides Developed by Novel Psoralen N-Hydroxysuccinimide Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. glenresearch.com [glenresearch.com]

Application Notes and Protocols: 4,5'-Dimethylangelicin-NHS Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of 4,5'-Dimethylangelicin-N-hydroxysuccinimide (4,5'-DMA-NHS) to antibodies. This process is a critical step in the development of targeted photodynamic therapy (PDT) agents. 4,5'-Dimethylangelicin is a photosensitizer that, upon activation with UVA light, generates reactive oxygen species (ROS), leading to localized cellular damage and apoptosis.[1] By conjugating 4,5'-DMA to a tumor-targeting antibody, this phototoxic effect can be specifically directed to cancer cells, minimizing off-target effects.

Data Presentation

Successful conjugation of 4,5'-DMA-NHS to an antibody is assessed by determining the drug-to-antibody ratio (DAR), which represents the average number of 4,5'-DMA molecules conjugated to each antibody. The DAR is a critical quality attribute that can influence the efficacy and safety of the resulting antibody-drug conjugate (ADC).[2][] The following table summarizes representative quantitative data for a typical 4,5'-DMA-antibody conjugation.

Table 1: Representative Quantitative Data for 4,5'-DMA-Antibody Conjugation

| Parameter | Value | Method of Determination |

| Input Parameters | ||

| Antibody Concentration | 2 mg/mL | UV-Vis Spectroscopy (A280) |

| 4,5'-DMA-NHS Molar Excess | 10-fold | Calculation |

| Conjugation Reaction | ||

| Reaction Time | 1 hour | Timed Incubation |

| Reaction Temperature | Room Temperature | Monitored |

| Purification | ||

| Method | Size-Exclusion Chromatography | Zeba™ Spin Desalting Columns |

| Characterization | ||

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy / HIC-HPLC |

| Conjugation Efficiency | > 95% | HIC-HPLC |

| Purity of Conjugate | > 98% | SDS-PAGE / HIC-HPLC |

| Note: The values presented in this table are representative and may vary depending on the specific antibody and reaction conditions. |

Experimental Protocols

Synthesis of 4,5'-Dimethylangelicin-NHS Ester

A plausible synthetic route to this compound ester involves the introduction of a carboxylic acid functional group onto the 4,5'-dimethylangelicin scaffold, followed by activation with N-hydroxysuccinimide (NHS).

a) Synthesis of a Carboxylic Acid Derivative of 4,5'-Dimethylangelicin:

This can be achieved by reacting 4,5'-dimethylangelicin with a suitable reagent to introduce a linker with a terminal carboxylic acid. For example, a reaction with a haloalkanoate in the presence of a base.

b) Activation of the Carboxylic Acid with NHS:

The resulting carboxylic acid derivative is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form the stable, amine-reactive NHS ester.[4][5][6]

Antibody Preparation

-

Buffer Exchange: The antibody solution should be buffer-exchanged into a conjugation-compatible buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Amine-containing buffers like Tris must be avoided as they will compete with the antibody for reaction with the NHS ester.

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL. The optimal concentration should be determined for each specific antibody.

This compound Solution Preparation

-

Immediately before use, dissolve the this compound ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.

-

Vortex the solution until the NHS ester is completely dissolved.

Conjugation of 4,5'-DMA-NHS to Antibody

-

Molar Ratio Calculation: Determine the volume of the 4,5'-DMA-NHS stock solution required to achieve the desired molar excess over the antibody. A starting point of a 10-fold molar excess is recommended.

-

Molecular Weight of this compound: 429.44 g/mol [1]

-

Molecular Weight of IgG Antibody (approx.): 150,000 g/mol

-

-

Reaction: Add the calculated volume of the 4,5'-DMA-NHS solution to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the 4,5'-DMA-Antibody Conjugate

-

Removal of Unreacted 4,5'-DMA-NHS: Purify the conjugate from unreacted 4,5'-DMA-NHS and reaction byproducts using a size-exclusion chromatography method, such as a Zeba™ Spin Desalting Column.

-

Buffer Exchange: Elute the conjugate into a storage-stable buffer, such as PBS.

Characterization of the 4,5'-DMA-Antibody Conjugate

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectrophotometry: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of 4,5'-DMA. The DAR can be calculated using the Beer-Lambert law.[]

-

Hydrophobic Interaction Chromatography (HIC)-HPLC: This method separates antibody species with different numbers of conjugated drug molecules, allowing for the determination of the DAR and the distribution of drug-loaded species.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to determine the exact mass of the different conjugated species, providing a precise measurement of the DAR.[2][8][9]

-

-

Purity and Aggregation Analysis:

-

SDS-PAGE: Analyze the conjugate under reducing and non-reducing conditions to assess its integrity and purity.

-

Size-Exclusion Chromatography (SEC)-HPLC: Evaluate the presence of aggregates in the final conjugate preparation.

-

Visualizations

Signaling Pathway

Caption: PDT-induced apoptosis pathway.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hpst.cz [hpst.cz]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

Application Notes and Protocols for 4,5'-Dimethylangelicin-NHS Activation

For Researchers, Scientists, and Drug Development Professionals